molecular formula C16H23BN2O5 B578410 (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid CAS No. 1218790-82-9

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid

Cat. No.: B578410
CAS No.: 1218790-82-9
M. Wt: 334.179
InChI Key: ULYBKVRJSMFUJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with tert-butoxycarbonyl piperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid is unique due to its combination of a boronic acid group with a tert-butoxycarbonyl-protected piperazine moiety. This structure provides enhanced stability and reactivity, making it a valuable compound in both synthetic and medicinal chemistry .

Biological Activity

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid, with the chemical formula C16H23BN2O5C_{16}H_{23}BN_{2}O_{5} and CAS number 1218790-82-9, is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the tert-butoxycarbonyl (Boc) group on the piperazine ring enhances its lipophilicity and stability, which are critical for biological interactions.

PropertyValue
Molecular Weight334.18 g/mol
FormulaC16H23BN2O5
CAS Number1218790-82-9
SolubilitySoluble in organic solvents
Storage ConditionsInert atmosphere at 2-8°C

The biological activity of this compound primarily involves its interaction with various molecular targets. The boronic acid group allows it to act as an enzyme inhibitor by forming covalent bonds with serine and cysteine residues in active sites. This property is particularly useful in designing inhibitors for proteases and kinases.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown selective cytotoxicity against various cancer cell lines while sparing normal cells. The compound's mechanism includes:

  • Inhibition of cell proliferation : It has been observed to inhibit cell growth in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 µM, indicating potent activity against cancerous cells while exhibiting significantly lower toxicity towards non-cancerous cells .
  • Induction of apoptosis : The compound has been linked to increased levels of caspase-9, a critical enzyme in the apoptotic pathway, suggesting that it may induce programmed cell death in cancer cells .

Enzyme Inhibition

The boronic acid functionality allows this compound to inhibit various enzymes involved in metabolic pathways:

  • Protease Inhibition : It has been shown to effectively inhibit serine proteases, which play vital roles in cancer progression and metastasis.
  • Kinase Inhibition : Preliminary data suggest that it may act as a competitive inhibitor for certain kinases involved in cellular signaling pathways critical for cancer cell survival .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound in vivo using a BALB/c nude mouse model inoculated with MDA-MB-231 cells. Treatment led to a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent against breast cancer .

Study 2: Enzyme Targeting

Another research effort focused on the compound's ability to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. The results demonstrated that the compound inhibited MMP-2 and MMP-9 activities significantly, suggesting that it could prevent metastasis in cancer patients .

Properties

IUPAC Name

[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(11-12)17(22)23/h4-6,11,22-23H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYBKVRJSMFUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675260
Record name {3-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-82-9
Record name 1-(1,1-Dimethylethyl) 4-(3-boronobenzoyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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